molecular formula C13H12N2O3S B2596175 1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea CAS No. 1210761-46-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea

Cat. No. B2596175
CAS RN: 1210761-46-8
M. Wt: 276.31
InChI Key: OOEYMJGLXIUFRV-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea, also known as BDTU, is a chemical compound that has been studied for its potential use in scientific research. BDTU is a urea derivative that has been shown to have various biological effects, including the inhibition of protein kinase C (PKC) activity.

Scientific Research Applications

Biological Monitoring of Benzene Exposure

One study evaluated occupational exposure to benzene and its correlation with urinary excretion of benzene metabolites, such as trans,trans-muconic acid (MA) and S-phenylmercapturic acid (PMA), which are good parameters for monitoring low benzene exposure at the workplace (Ghittori, Maestri, Fiorentino, & Imbriani, 1995).

Exposure to Environmental Phenols

Another study measured urinary concentrations of bisphenol A (BPA) and 4-Nonylphenol (NP) in a reference population, indicating widespread exposure to these compounds. This research underscores the importance of monitoring exposure to synthetic chemicals in human populations (Calafat, Kuklenyik, Reidy, Caudill, Ekong, & Needham, 2004).

Phthalate Exposure and Its Metabolites

A detailed analysis of urinary phthalate metabolites in a human reference population was conducted to better understand exposure to these plasticizers and their potential health effects. The study provides insights into the widespread exposure to phthalates and the necessity for health-risk assessments to include a broader range of phthalates (Blount, Silva, Caudill, Needham, Pirkle, Sampson, Lucier, Jackson, & Brock, 2000).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-13(14-6-9-3-4-19-7-9)15-10-1-2-11-12(5-10)18-8-17-11/h1-5,7H,6,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEYMJGLXIUFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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